molecular formula C9H8ClIO2 B3058735 Methyl 2-chloro-3-iodo-4-methylbenzoate CAS No. 914643-09-7

Methyl 2-chloro-3-iodo-4-methylbenzoate

Cat. No.: B3058735
CAS No.: 914643-09-7
M. Wt: 310.51
InChI Key: CJNFORDSNLJDJO-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-iodo-4-methylbenzoate” is a chemical compound with the CAS Number: 914643-09-7 . It has a linear formula of C9H8ClIO2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H8ClIO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with a methyl group, a chloro group, an iodo group, and a methyl ester group.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 310.52 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Compounds similar to methyl 2-chloro-3-iodo-4-methylbenzoate are often used as intermediates in the synthesis of more complex molecules. For example, halogenated benzoic acids can undergo nucleophilic aromatic substitution reactions, carbonylations, and other transformations that are fundamental in organic chemistry. Such processes can lead to the synthesis of pharmaceuticals, agrochemicals, and other valuable organic compounds. The research by Daniewski et al. (2002) on the preparation of 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation is an example of how such compounds are synthesized and utilized in organic chemistry Daniewski, Liu, Püntener, & Scalone, 2002.

Environmental Applications

Halogenated organic compounds are of significant interest in environmental science, particularly in studies related to pollution, biodegradation, and remediation technologies. Research on the degradation pathways of chloro- and methyl-substituted benzoic acids, for instance, provides insights into the biodegradability of such compounds and their impact on environmental systems. Studies like those conducted by Higson and Focht (1992) on the metabolism of chloro-methylbenzoates by Pseudomonas cepacia illuminate the microbial degradation pathways that could be harnessed for bioremediation Higson & Focht, 1992.

Properties

IUPAC Name

methyl 2-chloro-3-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNFORDSNLJDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280267
Record name Methyl 2-chloro-3-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914643-09-7
Record name Methyl 2-chloro-3-iodo-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914643-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-3-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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